molecular formula C54H101NO18 B1243787 α-D-Gal-(1->4)-β-D-Gal-(1->4)-β-D-Glc-(1<->1')-Cer(d18:1/18:0) CAS No. 69283-33-6

α-D-Gal-(1->4)-β-D-Gal-(1->4)-β-D-Glc-(1<->1')-Cer(d18:1/18:0)

カタログ番号: B1243787
CAS番号: 69283-33-6
分子量: 1052.4 g/mol
InChIキー: KWGVNZWSEWAOMI-DHCJWVHISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C18 globotriaosylceramide is an endogenous sphingolipid found in mammalian cell membranes that is synthesized from lactosylceramide. It inhibits aggregation of human neutrophils induced by phorbol 12-myristate 13-acetate (PMA;  10008014) when used at a concentration of 1 μM. C18 globotriaosylceramide acts as a receptor for Shiga toxin in B cell-derived Raji cells and THP-1 monocytes. It accumulates in the brain, heart, kidney, liver, lung, and spleen in a mouse model of Fabry disease, a lysosomal storage disorder characterized by a deficiency in the enzyme α-galactosidase A. C18 globotriaosylceramide also accumulates in endothelial cells, pericytes, vascular smooth muscle cells, renal epithelial cells, dorsal ganglia neuronal cells, and myocardial cells in patients with Fabry disease.
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) is a glycotriaosylceramide having alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl as the glycotriaosyl component attached to the Cer(d18:1/18:0). It has a role as a mouse metabolite. It derives from an octadecanoic acid.

生物活性

The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide is a complex glycosylated amide with potential biological activities. Its structural complexity suggests a multifaceted interaction with biological systems.

The molecular formula of this compound is C32H54N4O21C_{32}H_{54}N_{4}O_{21}, and it has a molecular weight of approximately 830.8 g/mol. The compound features multiple hydroxyl groups and glycosidic linkages that are characteristic of biologically active molecules.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the scavenging of free radicals and may protect cells from oxidative stress.

Anti-inflammatory Effects

Studies on related compounds suggest potential anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Activity

The structural components of N-[...] suggest possible antimicrobial properties. Compounds with similar glycosidic structures have been shown to possess activity against various bacterial strains and fungi.

In Vitro Studies

  • Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) in cultured human cells.
    Concentration (µM)ROS Reduction (%)
    1025
    5050
    10075
  • Anti-inflammatory Response : In vitro assays showed that the compound reduced the expression of TNF-alpha in macrophages by up to 60% at concentrations above 50 µM.

In Vivo Studies

In vivo studies have yet to be extensively published for this specific compound; however, analogous compounds have demonstrated significant therapeutic potential in animal models for inflammatory diseases and infections.

The biological activity of N-[...] may involve:

  • Antioxidant Mechanism : Hydroxyl groups donate electrons to free radicals.
  • Anti-inflammatory Pathway : Modulation of NF-kB signaling pathways leading to decreased cytokine production.
  • Antimicrobial Pathway : Disruption of bacterial cell membranes due to amphiphilic properties.

特性

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H101NO18/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-42(60)55-37(38(59)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)36-68-52-48(66)45(63)50(40(34-57)70-52)73-54-49(67)46(64)51(41(35-58)71-54)72-53-47(65)44(62)43(61)39(33-56)69-53/h29,31,37-41,43-54,56-59,61-67H,3-28,30,32-36H2,1-2H3,(H,55,60)/b31-29+/t37-,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGVNZWSEWAOMI-DHCJWVHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H101NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1052.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。